N,N'-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diyldiacetamide
Description
N-{7-Acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-yl}acetamide is a heterocyclic compound that features a triazole and triazine ring system.
Properties
Molecular Formula |
C8H9N7O2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
N-(5-acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7-yl)acetamide |
InChI |
InChI=1S/C8H9N7O2/c1-4(16)10-6-12-7(11-5(2)17)15-3-9-14-8(15)13-6/h3H,1-2H3,(H2,10,11,12,13,14,16,17) |
InChI Key |
AFIJGFSJVBOUOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=NN=CN2C(=N1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-yl}acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Triazine Ring: The triazine ring can be synthesized by the reaction of cyanuric chloride with amines, followed by further functionalization.
Coupling of the Triazole and Triazine Rings: The triazole and triazine rings are coupled through nucleophilic substitution reactions, often using a base such as sodium carbonate in a solvent like dioxane/water mixture.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{7-Acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium carbonate in dioxane/water mixture or other bases in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{7-Acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and antiviral agent due to its ability to inhibit the growth of various pathogens.
Biological Research: It can be used as a tool compound to study the mechanisms of action of triazole and triazine derivatives.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{7-acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-yl}acetamide involves its interaction with biological targets such as enzymes or receptors. The triazole and triazine rings can intercalate with DNA, disrupting its function and leading to antimicrobial or antiviral effects . Additionally, the compound may inhibit specific enzymes involved in pathogen metabolism, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
Triazolo[4,3-a]pyrazine: Exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Triazolo[4,3-a]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
N-{7-Acetamido-[1,2,4]triazolo[4,3-a][1,3,5]triazin-5-yl}acetamide is unique due to its specific combination of triazole and triazine rings, which confer distinct chemical and biological properties. This compound’s ability to intercalate with DNA and inhibit enzymes makes it a promising candidate for further research and development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
